6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide
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Overview
Description
6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound containing sulfur and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). The reaction proceeds through the formation of trifluoromethyl-substituted hydroxysulfides, which are then converted to the desired compound via successive oxidation and dehydration reactions . The reaction conditions often include the use of hydrogen peroxide as an oxidizing agent and acetic acid as a solvent, with the temperature maintained between 30–40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential as a pharmacophore in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide involves its interaction with molecular targets through its trifluoromethyl and sulfone groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-substituted thiopyrans: These compounds share the trifluoromethyl group but may differ in the position or number of substituents.
Thiopyran sulfones: Compounds with similar sulfone groups but different substituents on the thiopyran ring.
Uniqueness
6-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is unique due to the combination of the trifluoromethyl group and the sulfone group on the thiopyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-(trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2S/c7-6(8,9)5-3-1-2-4-12(5,10)11/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUXKRHLYWKTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(S(=O)(=O)C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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